(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione
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Overview
Description
(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a complex organic compound that features a piperazine ring substituted with a methyl group, a furan ring substituted with a nitrophenyl group, and a methanethione group
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione”, are often seen in pharmaceuticals and have been known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.
Coupling Reactions: The furan and piperazine rings are coupled using a suitable linker, such as a methanethione group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of (4-Methylpiperazin-1-yl)(5-(4-aminophenyl)furan-2-yl)methanethione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its unique structural features.
Industry
In the industrial sector, this compound can be used in the development of new polymers and coatings with enhanced properties such as increased durability or specific reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.
(4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Contains a benzoyl group instead of a furan ring.
(4-Nitrophenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is unique due to the combination of its structural features, including the furan ring, nitrophenyl group, and methanethione linker. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-17-8-10-18(11-9-17)16(23)15-7-6-14(22-15)12-2-4-13(5-3-12)19(20)21/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOWFWGYSXTNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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